Methyl 1-(4-chlorophenyl)-6-oxo-4-[3-(trifluoromethyl)phenoxy]pyridazine-3-carboxylate
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Overview
Description
The compound contains several functional groups including a pyridazine ring, a carboxylate ester, and a trifluoromethyl group. The presence of these functional groups suggests that this compound could have interesting chemical properties and potential applications in various fields such as medicinal chemistry or materials science .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyridazine ring, a carboxylate ester, and a trifluoromethyl group would all contribute to the overall structure .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl group could increase the compound’s lipophilicity, which could affect its solubility and reactivity .Scientific Research Applications
Synthesis and Characterization
- Pyridazine derivatives, including those related to Methyl 1-(4-chlorophenyl)-6-oxo-4-[3-(trifluoromethyl)phenoxy]pyridazine-3-carboxylate, have been extensively studied for their synthesis, crystal structure characterization, and theoretical properties. Such studies provide foundational knowledge for understanding their physical and chemical properties, which is crucial for their application in various scientific fields (Sallam et al., 2021).
Biological Activities
- Research into chlorinated aromatic herbicides, a category to which this compound could potentially belong, explores their atmospheric oxidation and the production of less toxic or equally toxic compounds. This is significant for understanding the environmental fate and impact of such chemicals (Murschell & Farmer, 2018).
Herbicidal Activities
- Novel pyridazine derivatives have been synthesized and evaluated for their herbicidal activities, revealing that certain compounds exhibit excellent herbicidal activities even at low doses. These findings highlight the potential for developing new herbicides based on pyridazine derivatives, potentially including this compound (Xu et al., 2012).
Material Science Applications
- The synthesis of polyimides from unsymmetrical diamine containing pyridazine derivatives suggests potential applications in material science, particularly in creating soluble and thermally stable polymers. This highlights the versatility of pyridazine derivatives in developing advanced materials (Ghaemy & Alizadeh, 2009).
Antimicrobial and Anticancer Activities
- Pyridazine and oxazole derivatives have been synthesized and evaluated for their antimicrobial and anticancer activities, demonstrating the potential of such compounds in pharmaceutical applications. This suggests a possible research direction for this compound in developing new therapeutic agents (Katariya et al., 2021).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
methyl 1-(4-chlorophenyl)-6-oxo-4-[3-(trifluoromethyl)phenoxy]pyridazine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12ClF3N2O4/c1-28-18(27)17-15(29-14-4-2-3-11(9-14)19(21,22)23)10-16(26)25(24-17)13-7-5-12(20)6-8-13/h2-10H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSCFMPWDSSTJLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NN(C(=O)C=C1OC2=CC=CC(=C2)C(F)(F)F)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12ClF3N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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